An In-depth Technical Guide to 4-Chloro-3H-indole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-3H-indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry and materials science, celebrated for its versatile reactivity and presence in a vast array of biologically active compounds. Among its halogenated derivatives, 4-Chloro-3H-indole (more commonly known as 4-chloroindole) has emerged as a pivotal building block. The introduction of a chlorine atom at the 4-position of the indole ring imparts unique electronic properties, influencing its reactivity and the biological profile of its derivatives. This guide offers a comprehensive exploration of 4-chloroindole, from its fundamental physicochemical properties and synthesis to its reactivity and applications, providing a critical resource for researchers engaged in the design and synthesis of novel chemical entities.
Core Molecular Attributes of 4-Chloroindole
4-Chloroindole is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and a chlorine atom substituted at the 4-position of the benzene ring.
Figure 1: Chemical structure of 4-Chloro-3H-indole.
Table 1: Physicochemical Properties of 4-Chloroindole
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| CAS Number | 25235-85-2 | [1] |
| Appearance | Yellowish to dark brown liquid, or off-white to light brown solid. | [2][3] |
| Melting Point | 84-86 °C or 92-96 °C (conflicting reports) | [3] |
| Boiling Point | 129-130 °C at 4 mmHg; 293 °C at 760 mmHg | [3] |
| Density | 1.259 g/mL at 25 °C | |
| Refractive Index | n20/D 1.628 | |
| Solubility | Insoluble in water; soluble in ethanol. | [3] |
It is important to note the discrepancy in the reported physical state and melting point of 4-chloroindole. Some commercial suppliers describe it as a liquid at room temperature, while others list it as a solid with a melting point in the range of 84-96 °C.[2][3][4] This variation may be attributable to the presence of impurities or different polymorphic forms. Researchers should purify the material and determine its physical properties before use.
Spectroscopic Profile
The structural elucidation of 4-chloroindole and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-chloroindole is expected to show distinct signals for the aromatic and pyrrolic protons. The N-H proton typically appears as a broad singlet in the downfield region. The protons on the pyrrole ring (at C2 and C3) and the benzene ring (at C5, C6, and C7) will exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine and nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 4-chloroindole provides valuable information about its functional groups. Key expected absorptions include:
-
N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
-
C-H Aromatic Stretch: Peaks typically appearing above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Expected in the 1200-1350 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 550-850 cm⁻¹.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-chloroindole will show a molecular ion peak (M⁺) at m/z 151. A characteristic isotopic peak (M+2) at m/z 153, with approximately one-third the intensity of the molecular ion peak, is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[1] Fragmentation patterns would likely involve the loss of HCl or other small neutral molecules.
Synthesis of 4-Chloroindole: A Practical Approach
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles, including 4-chloroindole.[7][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.
Figure 2: Workflow for the Fischer Indole Synthesis of 4-Chloroindole.
Experimental Protocol: Fischer Indole Synthesis of 4-Chloroindole
This protocol is a representative example and may require optimization based on the specific aldehyde or ketone used and the desired scale.
Materials:
-
3-Chlorophenylhydrazine hydrochloride
-
An appropriate aldehyde or ketone (e.g., pyruvic acid for subsequent conversion to an indole-2-carboxylic acid derivative, or acetone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid or acetic acid)[8][9]
-
Solvent (e.g., toluene, ethanol, or acetic acid)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add a stoichiometric equivalent of the chosen aldehyde or ketone. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, the acid catalyst is added to the reaction mixture. The amount and type of acid will depend on the specific substrate and desired reaction conditions. The mixture is then heated to reflux for a period of time, which can range from a few hours to overnight.[10] The elevated temperature and acidic environment promote the-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 4-chloroindole.
A more recent patented method describes the synthesis of 4-chloroindole derivatives starting from N-protected indole-3-carbaldehydes and N-chlorosuccinimide (NCS) using a palladium catalyst.[11] Another synthetic route starts from 2-chloro-6-nitrotoluene.[12][13]
Chemical Reactivity of 4-Chloroindole
The reactivity of the indole ring is significantly influenced by the electron-withdrawing nature of the chlorine atom at the 4-position.
Electrophilic Aromatic Substitution
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution in indoles is the C3 position of the pyrrole ring. The chlorine atom at the C4 position acts as an electron-withdrawing group via induction, which can deactivate the benzene ring towards electrophilic attack. However, it can also direct incoming electrophiles through resonance effects. Common electrophilic substitution reactions include:
-
Nitration: Nitration of 4-chloroindole can be achieved using standard nitrating agents, with the nitro group typically entering at the C3 position.
-
Halogenation: Further halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), will likely occur at the C3 position.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position using a mixture of phosphorus oxychloride and dimethylformamide.
-
Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position.
N-Functionalization
The nitrogen atom of the pyrrole ring can be readily functionalized through alkylation or acylation reactions. Deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or acyl halide allows for the introduction of a wide variety of substituents at the N1 position.
Palladium-Catalyzed Cross-Coupling Reactions
4-Chloroindole is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[14][15] These reactions typically involve the C-Cl bond of the benzene ring.
-
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl groups at the C4 position.
-
Heck Reaction: Coupling with alkenes under palladium catalysis can also be used to functionalize the C4 position.[16]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the C4 position by coupling with amines.
-
Sonogashira Coupling: This reaction with terminal alkynes provides a route to 4-alkynylindoles.
Figure 3: Reactivity map of 4-Chloroindole.
Applications in Drug Discovery and Agrochemicals
The unique structural and electronic properties of 4-chloroindole make it a valuable scaffold in the development of new therapeutic agents and agrochemicals.[2]
Pharmaceutical Applications
4-Chloroindole serves as a key intermediate in the synthesis of a variety of biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[2]
-
Neurological Disorders: 4-Chloroindole derivatives are used in research related to serotonin receptors, which are implicated in mood regulation, suggesting potential applications in the development of treatments for depression and other neurological conditions.[2]
-
Antihypertensive Agents: The antihypertensive drug Indapamide is a complex indole derivative, highlighting the relevance of this scaffold in cardiovascular medicine.[17]
Agrochemicals
The chlorinated indole scaffold is also found in compounds with agrochemical applications. For instance, 4-chloroindole-3-acetic acid, a derivative of 4-chloroindole, has been investigated for its use in controlling unwanted plants.[18]
Safety and Handling
4-Chloroindole is classified as a hazardous substance and should be handled with appropriate precautions.
-
Hazards: It is known to cause skin and eye irritation, and may cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.[3]
Conclusion
4-Chloro-3H-indole is a versatile and valuable building block in modern organic synthesis. Its unique combination of an electron-rich indole nucleus and an electron-withdrawing chlorine substituent provides a rich platform for a wide range of chemical transformations. From its synthesis via the classic Fischer indole reaction to its functionalization through electrophilic substitution and palladium-catalyzed cross-coupling, 4-chloroindole offers chemists a powerful tool for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of compounds with potential pharmaceutical and agrochemical applications ensures that it will remain a molecule of significant interest to the scientific community. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to leverage this privileged scaffold in their own synthetic endeavors.
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